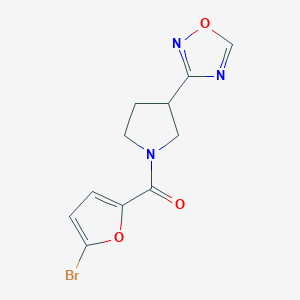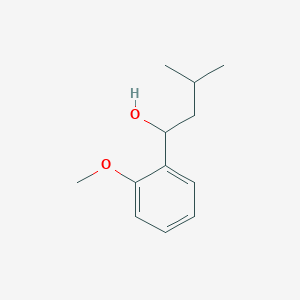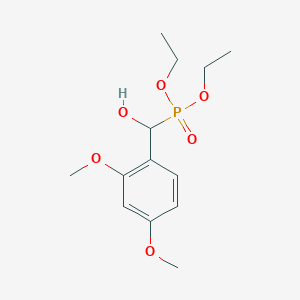
Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol, also known as DDPM, is a chemical compound that has been widely used in scientific research. DDPM is a phosphonate ester that has shown potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
1. Synthesis of Agrochemical and Medicinal Compounds
Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol analogues have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. This synthesis, involving the rearrangement of chlorinated pyrrolidin-2-ones, is significant for preparing adducts applied in agrochemicals and medicinal compounds development (Ghelfi et al., 2003).
2. Asymmetric Synthesis of α-Hydroxy Esters
The compound has been employed in chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is based on bidentate chelation-controlled alkylation of glycolate enolate, showcasing its utility in stereo-selective synthesis (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
3. Synthesis of Trifluoromethyl Derivatives
The compound has been instrumental in synthesizing various trifluoromethyl derivatives of alkyl 2-nitromethylphosphonopropionates and -phosphonobutyrates. These derivatives are pivotal in developing compounds with potential pharmacological applications (E. Doronina et al., 2017).
4. In Supramolecular Chemistry and Natural Products
The compound has been utilized in selective methoxy ether cleavage of 2,6-dimethoxyphenol, followed by selective acylation. This process is essential for accessing various ortho-acylated catechols, widely used in supramolecular chemistry, and as precursors of pesticides, flavors, fragrances, and various natural products (Enoch A Adogla et al., 2012).
5. Fullerene Chemistry
The compound has seen use in the field of fullerene chemistry, particularly in the transformation of methano[60]fullerene into dihydrofullerenofurane, initiated by single electron transfer. This transformation is crucial in the study and application of fullerenes in materials science (V. V. Yanilkin et al., 2004).
6. In Nonlinear Optical (NLO) Materials
A derivative of the compound has been synthesized and used in the growth of chalcone derivative DMMC, showing strong Second Harmonic Generation (SHG) efficiency, making it significant in NLO applications. This showcases its potential in the development of advanced optical materials (Siyuan Hu et al., 2021).
7. Radical Spin-trapping in Biochemistry
The compound forms very stable alkoxyl radical adducts, particularly with DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), which are used in spin-trapping. This is crucial in studying free radicals and reactive oxygen species in biological systems, highlighting its importance in biochemistry and medical research (S. Dikalov et al., 2003).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-2,4-dimethoxyphenyl derivatives, have been found to inhibit bacterial rna polymerase (rnap) .
Mode of Action
For instance, N-2,4-dimethoxyphenyl derivatives have been found to interact with the switch region of bacterial RNAP .
Biochemical Pathways
It’s known that the inhibition of bacterial rnap can disrupt the synthesis of rnas in bacteria , affecting various downstream effects.
Result of Action
Similar compounds have shown potent antimicrobial activity against certain bacteria .
Propriétés
IUPAC Name |
diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-8-7-10(16-3)9-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSUHLFBTVGDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C=C(C=C1)OC)OC)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
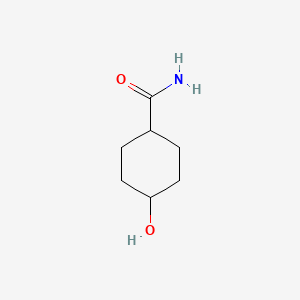

![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

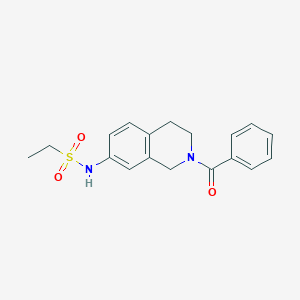
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
